molecular formula C25H42N8O8 B044837 Enterostatin (pig, rat) CAS No. 117137-85-6

Enterostatin (pig, rat)

Cat. No.: B044837
CAS No.: 117137-85-6
M. Wt: 582.6 g/mol
InChI Key: KONFXBWESLMOCK-WSRJKRBPSA-N
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Description

Enterostatin is a pentapeptide derived from the proenzyme procolipase, which is found in the gastrointestinal tract. It is known for its role in reducing food intake, particularly fat intake, when administered either peripherally or centrally. Enterostatin has the sequence Val-Pro-Asp-Pro-Arg in most mammals, but in rodents, it can be Val-Pro-Gly-Pro-Arg or Val-Pro-Asp-Pro-Arg .

Preparation Methods

Synthetic Routes and Reaction Conditions: Enterostatin can be synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA.

Industrial Production Methods: Industrial production of enterostatin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Enterostatin undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds in enterostatin can be hydrolyzed by proteolytic enzymes.

    Oxidation: The amino acid residues in enterostatin can undergo oxidation, particularly the methionine and cysteine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Common Reagents and Conditions:

    Hydrolysis: Enzymes like trypsin and chymotrypsin.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed:

    Hydrolysis: Smaller peptide fragments or individual amino acids.

    Oxidation: Oxidized amino acid residues.

    Reduction: Reduced thiol groups.

Scientific Research Applications

Enterostatin has a wide range of scientific research applications:

Mechanism of Action

Enterostatin exerts its effects by interacting with specific receptors and pathways:

    Molecular Targets: The β-subunit of F1-ATPase, localized to the plasma membrane in target cells.

    Pathways Involved: Enterostatin activates various intracellular pathways, including cAMP, AMP-kinase, and MAP-kinase pathways. .

Comparison with Similar Compounds

Enterostatin is unique compared to other peptides involved in regulating food intake:

    Similar Compounds: Galanin, agouti-related peptide (AgRP), and neuropeptide Y (NPY).

    Uniqueness: Unlike other peptides, enterostatin specifically suppresses fat intake without affecting carbohydrate intake. .

Properties

IUPAC Name

2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N8O8/c1-13(2)19(26)23(39)33-11-5-8-17(33)21(37)31-15(12-18(34)35)22(38)32-10-4-7-16(32)20(36)30-14(24(40)41)6-3-9-29-25(27)28/h13-17,19H,3-12,26H2,1-2H3,(H,30,36)(H,31,37)(H,34,35)(H,40,41)(H4,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONFXBWESLMOCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00433319
Record name Enterostatin (pig, rat)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117137-85-6
Record name Enterostatin (pig, rat)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00433319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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